molecular formula C12H19NO3 B2828496 Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2311933-17-0

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B2828496
CAS No.: 2311933-17-0
M. Wt: 225.288
InChI Key: KSOFGLPYOLGSJP-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[3.1.1]heptane core. This structure comprises a seven-membered ring system with nitrogen at position 2 and a bridge between carbons 1 and 3. Key functional groups include a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and a formyl group at position 1. The Boc group enhances solubility and stability during synthetic processes, while the formyl moiety serves as a reactive handle for further derivatization, such as condensation or nucleophilic addition reactions. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in targeting central nervous system (CNS) disorders or enzyme inhibitors due to its constrained geometry and polar substituents .

Properties

IUPAC Name

tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFGLPYOLGSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bicyclic structure may also play a role in binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can be contextualized by comparing it to analogous azabicyclo compounds. Key differences lie in ring topology , substituent positions , and functional group chemistry , which influence reactivity, bioavailability, and applications.

Substituent Variations

  • Tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2344680-51-7): Differs in nitrogen position (3 vs. 2) and substituents (fluoro at C1, formyl at C5).
  • Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2):
    • Features a smaller [2.2.1] bicyclic system with a ketone at C5.
    • The rigid [2.2.1] system increases ring strain, favoring reactivity in nucleophilic additions or reductions .

Ring System Modifications

  • Tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate :
    • Contains a diazabicyclo[2.2.1] core with a nitro-pyridyl substituent.
    • The additional nitrogen and nitro group enhance hydrogen-bonding capacity, making it suitable for targeting nitroreductase enzymes .
  • Tert-butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: Amino group at C5 offers nucleophilic reactivity for peptide coupling or Schiff base formation, contrasting with the formyl group’s electrophilic nature .

Functional Group Impact

  • Formyl vs. Oxo/Amino Groups: Formyl groups (target compound) enable condensation reactions (e.g., with hydrazines to form hydrazones), whereas oxo groups (e.g., CAS 198835-06-2) are pivotal in reductions to alcohols or amines . Amino-substituted analogs (e.g., CAS 2256715-14-5) are intermediates for urea/amide formation, critical in protease inhibitor design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Azabicyclo System Key Substituents
This compound Not Provided C₁₂H₁₉NO₃ ~237.29 [3.1.1] Formyl (C1), Boc (N2)
Tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 2344680-51-7 C₁₂H₁₈FNO₃ 243.27 [3.1.1] Fluoro (C1), Formyl (C5)
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 C₁₁H₁₇NO₃ 211.26 [2.2.1] Oxo (C5), Boc (N2)
Tert-butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 72948-88-0 C₁₁H₂₀N₂O₂ 212.29 [2.2.1] Amino (C5), Boc (N2)

Research Findings

  • Synthetic Utility: The target compound’s formyl group allows efficient derivatization. For example, it can undergo Strecker synthesis to introduce amino acids or react with Grignard reagents to form secondary alcohols .
  • Biological Relevance : Azabicyclo[3.1.1] systems mimic natural alkaloids, showing promise in serotonin receptor modulation . In contrast, diazabicyclo[2.2.1] analogs (e.g., CAS 617714-22-4) are explored as kinase inhibitors due to their planar rigidity .
  • Stability and Solubility: Bulkier substituents (e.g., tert-butyl) improve lipid solubility, whereas polar groups (formyl, amino) enhance aqueous solubility. Fluorinated derivatives (e.g., CAS 2344680-51-7) balance both properties .

Biological Activity

Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS Number: 2311933-17-0) is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmission and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of approximately 225.2842 g/mol. Its structure can be represented as follows:

SMILES O CC12CC C1 CCN2C O OC C C C\text{SMILES O CC12CC C1 CCN2C O OC C C C}

This compound contains both formyl and carboxylate functional groups, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound may interact with various biological targets, particularly neurotransmitter receptors. The following sections highlight key findings related to its biological activity.

Interaction Studies

Studies have explored the binding affinity of this compound towards neurotransmitter receptors, particularly those involved in cholinergic pathways. Compounds with similar bicyclic structures have shown promise in modulating these pathways, suggesting potential therapeutic applications in neurological disorders.

Table 1: Comparison of Biological Activities of Bicyclic Compounds

Compound NameBiological ActivityReference
This compoundPotential cholinergic modulation
Tert-butyl 7-azabicyclo[2.2.1]heptaneKnown for cholinergic receptor activity
Tert-butyl 5-chloro-2-fluorobenzoateExhibits different reactivity due to halogen
Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecanePotentially different pharmacological properties

Case Studies

Recent studies have provided insights into the specific mechanisms of action for compounds related to the azabicyclo framework.

Case Study 1: Cholinergic Modulation
A study investigated the effects of azabicyclo compounds on cholinergic receptors, demonstrating that certain derivatives could enhance receptor activity, leading to improved cognitive function in animal models. This suggests that this compound may have similar effects, warranting further investigation.

Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of bicyclic amines, revealing that some derivatives exhibit significant antibacterial activity against Gram-negative bacteria. This raises the possibility that this compound could be explored as a novel antimicrobial agent.

Q & A

Q. Example Workflow :

Bicyclic framework assembly via [3+2] cycloaddition.

Introduction of the formyl group via Vilsmeier-Haack reaction.

Final tert-butyl esterification under Schotten-Baumann conditions .

How is the compound characterized post-synthesis?

Basic Research Question
Characterization relies on spectroscopic and chromatographic methods :

  • NMR : 1H^1H and 13C^{13}C NMR identify bicyclic framework protons (δ 1.2–3.5 ppm for bridgehead carbons) and formyl protons (δ 9.5–10.0 ppm) .
  • IR spectroscopy : Confirm ester C=O (1720–1740 cm1^{-1}) and formyl C=O (1680–1700 cm1^{-1}) stretches .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 240–260) .

Table 1 : Representative Characterization Data

PropertyValue/ObservationMethodReference
Molecular Weight~240–260 g/molMS
1H^1H NMR (Formyl H)δ 9.8 ppm (singlet)400 MHz NMR
IR C=O Stretch1735 cm1^{-1} (ester)FT-IR

How can computational modeling assist in studying this compound?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking are critical for:

  • Conformational analysis : Predict stable bicyclic conformers (e.g., chair vs. boat) and formyl group orientation .
  • Reactivity prediction : Identify electrophilic sites (e.g., formyl carbon) for nucleophilic attacks using Fukui indices .
  • Biological target screening : Dock into enzyme active sites (e.g., proteases) to assess binding affinity (ΔG < -7 kcal/mol) .

Methodological Tip : Use Gaussian 16 with B3LYP/6-31G(d) basis set for geometry optimization .

How to resolve contradictions in spectroscopic data for structural elucidation?

Advanced Research Question
Contradictions (e.g., unexpected 1H^1H splitting or missing IR peaks) require:

  • Multi-technique validation : Cross-check NMR with 15N^{15}N-labeling or 2D-COSY to resolve overlapping signals .
  • X-ray crystallography : Resolve ambiguities in bridgehead stereochemistry (e.g., R/S configuration) .
  • Isotopic labeling : Use 13C^{13}C-formaldehyde to trace formyl group incorporation .

Case Study : Discrepancies in bicyclic ring proton assignments were resolved via NOESY correlations in a related azabicyclo[2.2.1]heptane derivative .

What strategies enable regioselective functionalization of the bicyclic core?

Advanced Research Question
Regioselectivity is controlled by:

  • Directing groups : Install temporary substituents (e.g., silyl ethers) to steer reactions to specific carbons .
  • Steric effects : Bulkier reagents (e.g., tert-butyllithium) favor less hindered bridgehead positions .
  • Transition-state stabilization : Use Lewis acids (e.g., BF₃·Et₂O) to polarize formyl groups for selective nucleophilic additions .

Example : tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate achieved 85% regioselectivity using Cu(I)-catalyzed click chemistry .

How to evaluate the compound's biological activity in early-stage research?

Advanced Research Question
Prioritize in vitro assays and structural analogs :

  • Enzyme inhibition : Test against serine hydrolases (IC50_{50} < 10 µM) using fluorogenic substrates .
  • Cell permeability : Assess logP (2.5–3.5) and Caco-2 monolayer transport (Papp_{app} > 1 × 106^{-6} cm/s) .
  • SAR studies : Compare with analogs lacking the formyl group (e.g., tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate) to isolate pharmacophore contributions .

Table 2 : Biological Activity of Structural Analogs

CompoundTargetIC50_{50}Reference
tert-Butyl 5-hydroxyimino analogProtease X8.2 µM
tert-Butyl 2-azabicyclo[2.1.1]hexaneNo activity>100 µM

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